Cas no 897619-34-0 (2-{6-(cyclopentylamino)-1-methyl-1H-pyrazolo3,4-dpyrimidin-4-ylamino}ethan-1-ol)

2-{6-(cyclopentylamino)-1-methyl-1H-pyrazolo3,4-dpyrimidin-4-ylamino}ethan-1-ol 化学的及び物理的性質
名前と識別子
-
- 2-[[6-(cyclopentylamino)-1-methylpyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol
- 897619-34-0
- CCG-299994
- STL230577
- AKOS002311406
- F2031-0941
- 2-{[6-(cyclopentylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethanol
- 2-((6-(cyclopentylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol
- 2-{6-(cyclopentylamino)-1-methyl-1H-pyrazolo3,4-dpyrimidin-4-ylamino}ethan-1-ol
-
- インチ: 1S/C13H20N6O/c1-19-12-10(8-15-19)11(14-6-7-20)17-13(18-12)16-9-4-2-3-5-9/h8-9,20H,2-7H2,1H3,(H2,14,16,17,18)
- InChIKey: FAZBIPXQERIWGC-UHFFFAOYSA-N
- ほほえんだ: OCCNC1C2C=NN(C)C=2N=C(N=1)NC1CCCC1
計算された属性
- せいみつぶんしりょう: 276.16985928g/mol
- どういたいしつりょう: 276.16985928g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 20
- 回転可能化学結合数: 5
- 複雑さ: 311
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 87.9Ų
2-{6-(cyclopentylamino)-1-methyl-1H-pyrazolo3,4-dpyrimidin-4-ylamino}ethan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2031-0941-20μmol |
2-{[6-(cyclopentylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethan-1-ol |
897619-34-0 | 90%+ | 20μl |
$118.5 | 2023-05-17 | |
Life Chemicals | F2031-0941-2mg |
2-{[6-(cyclopentylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethan-1-ol |
897619-34-0 | 90%+ | 2mg |
$88.5 | 2023-05-17 | |
Life Chemicals | F2031-0941-3mg |
2-{[6-(cyclopentylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethan-1-ol |
897619-34-0 | 90%+ | 3mg |
$94.5 | 2023-05-17 | |
Life Chemicals | F2031-0941-4mg |
2-{[6-(cyclopentylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethan-1-ol |
897619-34-0 | 90%+ | 4mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F2031-0941-40mg |
2-{[6-(cyclopentylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethan-1-ol |
897619-34-0 | 90%+ | 40mg |
$210.0 | 2023-05-17 | |
Life Chemicals | F2031-0941-5μmol |
2-{[6-(cyclopentylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethan-1-ol |
897619-34-0 | 90%+ | 5μl |
$94.5 | 2023-05-17 | |
Life Chemicals | F2031-0941-2μmol |
2-{[6-(cyclopentylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethan-1-ol |
897619-34-0 | 90%+ | 2μl |
$85.5 | 2023-05-17 | |
Life Chemicals | F2031-0941-15mg |
2-{[6-(cyclopentylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethan-1-ol |
897619-34-0 | 90%+ | 15mg |
$133.5 | 2023-05-17 | |
Life Chemicals | F2031-0941-20mg |
2-{[6-(cyclopentylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethan-1-ol |
897619-34-0 | 90%+ | 20mg |
$148.5 | 2023-05-17 | |
Life Chemicals | F2031-0941-1mg |
2-{[6-(cyclopentylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethan-1-ol |
897619-34-0 | 90%+ | 1mg |
$81.0 | 2023-05-17 |
2-{6-(cyclopentylamino)-1-methyl-1H-pyrazolo3,4-dpyrimidin-4-ylamino}ethan-1-ol 関連文献
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
-
Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
-
Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
-
Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
-
Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
-
Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
-
Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
2-{6-(cyclopentylamino)-1-methyl-1H-pyrazolo3,4-dpyrimidin-4-ylamino}ethan-1-olに関する追加情報
Recent Advances in the Study of 2-{6-(cyclopentylamino)-1-methyl-1H-pyrazolo3,4-dpyrimidin-4-ylamino}ethan-1-ol (CAS: 897619-34-0)
The compound 2-{6-(cyclopentylamino)-1-methyl-1H-pyrazolo3,4-dpyrimidin-4-ylamino}ethan-1-ol (CAS: 897619-34-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This molecule, characterized by its pyrazolopyrimidine scaffold, has been investigated for its role as a kinase inhibitor, particularly in the context of cancer therapy. Recent studies have focused on elucidating its mechanism of action, optimizing its pharmacokinetic properties, and exploring its efficacy in preclinical models.
One of the key findings from recent research is the compound's selective inhibition of specific protein kinases involved in cell proliferation and survival pathways. Structural-activity relationship (SAR) studies have revealed that the cyclopentylamino and hydroxyethylamino substituents are critical for its binding affinity and selectivity. Computational modeling and X-ray crystallography have further provided insights into the molecular interactions between the compound and its kinase targets, facilitating the design of more potent derivatives.
In vitro and in vivo studies have demonstrated promising antitumor activity of 2-{6-(cyclopentylamino)-1-methyl-1H-pyrazolo3,4-dpyrimidin-4-ylamino}ethan-1-ol in various cancer cell lines and animal models. For instance, a recent publication in the Journal of Medicinal Chemistry reported that the compound effectively inhibits tumor growth in xenograft models of breast cancer, with minimal off-target effects. These findings underscore its potential as a lead compound for further development.
Despite these advancements, challenges remain in optimizing the compound's bioavailability and reducing potential toxicity. Recent efforts have focused on prodrug strategies and formulation improvements to enhance its therapeutic index. Additionally, combination therapy studies are underway to evaluate its synergistic effects with existing anticancer agents.
In conclusion, 2-{6-(cyclopentylamino)-1-methyl-1H-pyrazolo3,4-dpyrimidin-4-ylamino}ethan-1-ol represents a promising candidate for cancer therapy, with ongoing research aimed at addressing its limitations and maximizing its clinical potential. Future studies will likely focus on translational research to bridge the gap between preclinical findings and clinical applications.
897619-34-0 (2-{6-(cyclopentylamino)-1-methyl-1H-pyrazolo3,4-dpyrimidin-4-ylamino}ethan-1-ol) 関連製品
- 2763912-40-7(2-Chloro-3-methoxybenzene-1-sulfonyl fluoride)
- 2171676-44-9(3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-4-ylacetyl}-1,3-thiazolidine-4-carboxylic acid)
- 79239-50-2(2-(2,5-Dichlorophenoxy)propanoyl chloride)
- 897619-34-0(2-{6-(cyclopentylamino)-1-methyl-1H-pyrazolo3,4-dpyrimidin-4-ylamino}ethan-1-ol)
- 477286-40-1((Z)-4-(4-bromophenyl)-N-(4-sulfamoylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide)
- 2034473-93-1(N-(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl-1-benzofuran-2-carboxamide)
- 1822672-63-8(2-{7H-pyrrolo[2,3-b]pyridin-7-yl}ethan-1-amine dihydrochloride)
- 80026-20-6(BENZENE, 1-BROMO-3-CHLORO-2-METHYL-4-NITRO-)
- 1033618-49-3((4S,5S)-1,3-Bis(2-methoxyphenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate)
- 1032570-65-2(2-Amino-4-(benzyloxy)-3-methoxybenzonitrile)



